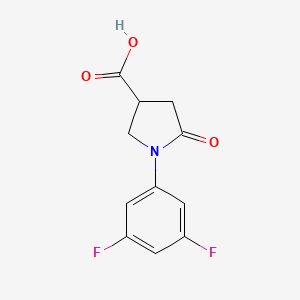

1-(3,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

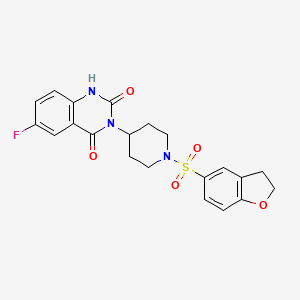

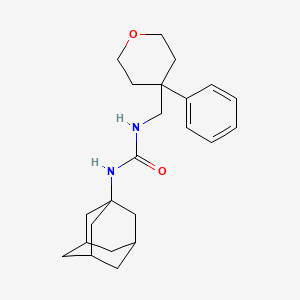

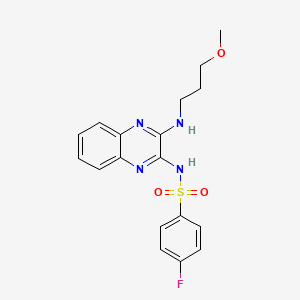

The compound "1-(3,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is a pyrrolidine derivative, which is a class of organic compounds characterized by a five-membered lactam ring. This particular compound is not directly mentioned in the provided papers, but it shares structural similarities with other pyrrolidine derivatives that have been synthesized and studied for various properties and activities, such as antimicrobial, antioxidant, and anti-inflammatory effects .

Synthesis Analysis

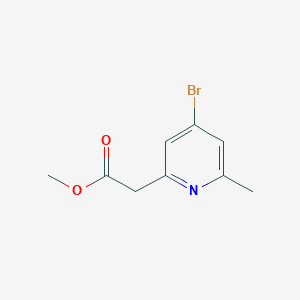

The synthesis of pyrrolidine derivatives can involve various strategies, including three-component condensation reactions, cyclization reactions, and reactions with different reagents and catalysts. For instance, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids was achieved through a three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid . Similarly, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involved cyclization reactions and subsequent functionalization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and sometimes X-ray diffraction analysis. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned by X-ray diffraction analysis . Detailed structure examination can also be performed using NMR techniques and molecular modeling, as was done for 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes and acetone to give hydrazones, as well as reactions with diketones to produce heterocyclic compounds . The presence of functional groups such as carboxylic acid, amide, and azomethine units in these molecules allows for a range of chemical transformations that can be leveraged to synthesize a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, including their acid dissociation constants, can be determined experimentally. Antimicrobial screening against different bacterial and fungal strains can reveal interesting biological activities . The spectroscopic properties, such as FT-IR, NMR, and UV, can be investigated to understand the electronic structure and intermolecular interactions of these compounds . Quantum chemical methods can provide insights into the electronic properties, such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential .

Applications De Recherche Scientifique

Antibacterial Agent Synthesis

1-(3,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been explored for their potential in synthesizing antibacterial agents. For instance, studies have shown that fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, where 1-(2,4-difluorophenyl) substitution plays a crucial role, exhibit significant in vitro and in vivo antibacterial activities (Bouzard et al., 1992). Similarly, the synthesis of arylfluoronaphthyridine antibacterial agents has been explored, with the most potent in vitro antibacterial potency observed in derivatives where the 1-substituent is either p-fluorophenyl or o,p-difluorophenyl (Chu et al., 1986).

Antioxidant Activity

Compounds derived from this compound have also been investigated for their antioxidant properties. A study synthesized a series of novel derivatives containing various substituents and found potent antioxidant activities in some compounds, with one derivative showing 1.5 times higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

Synthesis of 5-Oxopyrrolidine Derivatives

There has been significant interest in synthesizing 5-oxopyrrolidine derivatives for potential therapeutic applications. A study focused on synthesizing novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Some compounds demonstrated potent anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Carboxylic Acid Fluorination

The compound and its related structures have been utilized in the study of carboxylic acid fluorination. For example, the development of a bench-stable fluorination reagent, CpFluor, has enabled the efficient transformation of various carboxylic acids, including (hetero)aryl, alkyl, alkenyl, and alkynyl, to corresponding acyl fluorides (Wang et al., 2021).

Pervaporation Membrane Development

Carboxyl-containing polyimides, related to this compound, have been developed for ethanol dehydration via pervaporation. These novel membranes have shown superior performance compared to other flat-sheet dense membranes for pervaporation applications (Xu & Wang, 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to exhibit anticancer properties

Mode of Action

Related compounds have been shown to induce apoptosis in human oral squamous cell carcinomas . This suggests that the compound might interact with its targets to trigger programmed cell death, although further studies are needed to confirm this.

Biochemical Pathways

Related compounds have been reported to inhibit angiogenesis and tubulin polymerization, and to induce apoptosis . These processes are crucial in the regulation of cell growth and survival, suggesting that the compound might exert its effects through these pathways.

Result of Action

Related compounds have been shown to exhibit cytotoxic activity against several human tumor cell lines . This suggests that the compound might have similar effects, although further studies are needed to confirm this.

Propriétés

IUPAC Name |

1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO3/c12-7-2-8(13)4-9(3-7)14-5-6(11(16)17)1-10(14)15/h2-4,6H,1,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONDSKCEXBOFNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC(=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B3007742.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)

![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)

![6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3007752.png)

![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B3007755.png)